molecular formula C15H18N4O2 B2892853 (2E)-4-(dimethylamino)-N-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)but-2-enamide CAS No. 2411333-40-7

(2E)-4-(dimethylamino)-N-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)but-2-enamide

Cat. No.: B2892853
CAS No.: 2411333-40-7
M. Wt: 286.335
InChI Key: GJZMKVYUYADITG-FNORWQNLSA-N
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Description

(2E)-4-(dimethylamino)-N-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)but-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a dimethylamino group, a pyrido[1,2-a]pyrimidin-4-one moiety, and a but-2-enamide structure, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(dimethylamino)-N-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)but-2-enamide typically involves multi-step organic reactions. One common approach is the condensation of 4-oxopyrido[1,2-a]pyrimidine-2-carbaldehyde with (E)-4-(dimethylamino)but-2-enamide under specific reaction conditions, such as the presence of a base like triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and purification systems like high-performance liquid chromatography (HPLC). The use of catalysts and controlled reaction environments ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(dimethylamino)-N-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

(2E)-4-(dimethylamino)-N-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)but-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2E)-4-(dimethylamino)-N-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, altering its activity and affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-4-(dimethylamino)-N-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)but-2-enamide is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

(E)-4-(dimethylamino)-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-18(2)8-5-7-14(20)16-11-12-10-15(21)19-9-4-3-6-13(19)17-12/h3-7,9-10H,8,11H2,1-2H3,(H,16,20)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZMKVYUYADITG-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1=CC(=O)N2C=CC=CC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=CC(=O)N2C=CC=CC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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